molecular formula C9H12N4O3S B12732909 Theobromine, 8-((2-hydroxyethyl)thio)- CAS No. 113512-14-4

Theobromine, 8-((2-hydroxyethyl)thio)-

Katalognummer: B12732909
CAS-Nummer: 113512-14-4
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: ONYAHIBWAGPFSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Theobromine, 8-((2-hydroxyethyl)thio)- is a derivative of theobromine, a naturally occurring alkaloid found in cacao plants

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of theobromine, 8-((2-hydroxyethyl)thio)- typically involves the introduction of the 2-hydroxyethylthio group to the theobromine molecule. One common method involves the reaction of theobromine with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of theobromine, 8-((2-hydroxyethyl)thio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Theobromine, 8-((2-hydroxyethyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Theobromine, 8-((2-hydroxyethyl)thio)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and additives

Wirkmechanismus

Theobromine, 8-((2-hydroxyethyl)thio)- exerts its effects through several mechanisms:

    Molecular Targets: It interacts with adenosine receptors, similar to theobromine and caffeine, leading to increased neurotransmitter release.

    Pathways Involved: The compound influences cyclic AMP levels by inhibiting phosphodiesterase, which degrades cyclic AMP.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Theobromine: The parent compound, known for its stimulant and vasodilatory effects.

    Caffeine: A similar xanthine alkaloid with more pronounced central nervous system stimulant effects.

    Theophylline: Another xanthine derivative used primarily as a bronchodilator.

    Paraxanthine: A metabolite of caffeine with similar properties.

Uniqueness

Theobromine, 8-((2-hydroxyethyl)thio)- is unique due to the presence of the hydroxyethylthio group, which imparts different chemical and biological properties compared to its parent compound and other similar xanthine derivatives. This modification can enhance its solubility, reactivity, and potential therapeutic applications .

Eigenschaften

CAS-Nummer

113512-14-4

Molekularformel

C9H12N4O3S

Molekulargewicht

256.28 g/mol

IUPAC-Name

8-(2-hydroxyethylsulfanyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C9H12N4O3S/c1-12-5-6(10-9(12)17-4-3-14)13(2)8(16)11-7(5)15/h14H,3-4H2,1-2H3,(H,11,15,16)

InChI-Schlüssel

ONYAHIBWAGPFSO-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.